molecular formula C11H21N3O2 B7919012 N-[(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-N-ethyl-acetamide

N-[(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-N-ethyl-acetamide

Cat. No.: B7919012
M. Wt: 227.30 g/mol
InChI Key: QVSNLXUGLLIVQU-JTQLQIEISA-N
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Description

N-[(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-N-ethyl-acetamide (CAS: 1353999-86-6) is a chiral acetamide derivative with a molecular weight of 227.31 g/mol. Its structure features a piperidin-3-yl core substituted with an ethyl group, an acetamide moiety, and a 2-amino-acetyl group at the (S)-configured position. This compound is primarily utilized in research settings, as indicated by its discontinued commercial availability and laboratory-use-only disclaimer . Key identifiers include the InChIKey QVSNLXUGLLIVQU-JTQLQIEISA-N and MDL number MFCD21096293 .

Properties

IUPAC Name

N-[(3S)-1-(2-aminoacetyl)piperidin-3-yl]-N-ethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O2/c1-3-14(9(2)15)10-5-4-6-13(8-10)11(16)7-12/h10H,3-8,12H2,1-2H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVSNLXUGLLIVQU-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCN(C1)C(=O)CN)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN([C@H]1CCCN(C1)C(=O)CN)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-N-ethyl-acetamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.

    Introduction of the Amino-acetyl Group: This step involves the acylation of the piperidine ring with an amino-acetyl group. Common reagents for this reaction include acyl chlorides or anhydrides in the presence of a base such as triethylamine.

    Ethylation: The final step involves the introduction of the ethyl group to the nitrogen atom. This can be achieved through alkylation reactions using ethyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-[(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-N-ethyl-acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the piperidine ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as halides, amines, or thiols can be used in substitution reactions, often under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce secondary amines or alcohols.

Scientific Research Applications

N-[(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-N-ethyl-acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting neurological disorders.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.

    Industry: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-N-ethyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing biological pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-[(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-N-ethyl-acetamide with analogs differing in substituents, stereochemistry, or functional groups. Data are derived from synthesis reports, chemical databases, and supplier specifications.

Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Notable Properties/Applications
This compound C₁₁H₂₁N₃O₂ 227.31 2-Amino-acetyl group at (S)-position Discontinued; research applications
N-[(S)-1-(2-Chloro-acetyl)-piperidin-3-yl]-N-ethyl-acetamide C₁₁H₁₉ClN₂O₂ 246.74 Chloro replaces amino group in acetyl moiety Active in halogenated intermediate synthesis
(S)-N-Methyl-N-piperidin-3-yl-acetamide C₈H₁₆N₂O 156.23 Methyl group instead of ethyl and amino-acetyl groups Used in chiral ligand synthesis
(E)-N-(1-Ethylpiperidin-3-yl)-2-(hydroxyimino)acetamide C₉H₁₇N₃O₂ 199.25 Hydroxyimino group at acetamide position Synthesized via two methods (68–72% yield)
N-((1-((S)-2-Amino-3-methylbutanoyl)piperidin-3-yl)methyl)-N-ethylacetamide C₁₅H₂₉N₃O₂ 283.41 3-Methylbutanoyl replaces acetyl group Available from multiple suppliers

Functional Group Impact on Properties

  • Amino vs. In contrast, the chloro analog () introduces electrophilicity, useful for further derivatization .
  • Bulkier Side Chains: The 3-methylbutanoyl variant () increases steric hindrance, possibly altering pharmacokinetic profiles .

Research and Development Implications

The structural versatility of piperidine-based acetamides underscores their relevance in drug discovery and organic synthesis. For example:

  • Chiral Specificity : The (S)-configuration in the parent compound may enhance enantioselective interactions in biological systems .
  • Synthetic Flexibility: Chloro and hydroxyimino derivatives () serve as intermediates for further functionalization, enabling diversity-oriented synthesis .

Biological Activity

N-[(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-N-ethyl-acetamide is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11H21N3O2
  • Molecular Weight : 227.3 g/mol
  • CAS Number : 1353999-86-6

Synthesis Methods

The synthesis of this compound typically involves the reaction of piperidine derivatives with ethyl acetamide under controlled conditions. The general procedure includes:

  • Starting Materials : Piperidine, ethyl acetamide.
  • Reaction Conditions : Conducted in an organic solvent (e.g., ethanol) at elevated temperatures (around 70°C).
  • Catalysts : Sodium ethoxide is commonly used.
  • Purification : Techniques such as recrystallization or chromatography are employed to obtain high-purity products.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may modulate enzyme activity, leading to significant therapeutic effects, such as:

  • Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways.
  • Receptor Binding : Interaction with specific receptors that may influence cellular signaling pathways.

Antimicrobial Activity

Research has highlighted the antimicrobial properties of this compound, particularly against various pathogenic microbes. A study evaluated its effectiveness against Gram-positive and Gram-negative bacteria, yielding promising results:

MicrobeMinimum Inhibitory Concentration (MIC)
Bacillus subtilis75 µg/mL
Enterococcus faecalis125 µg/mL
Escherichia coli<125 µg/mL
Pseudomonas aeruginosa150 µg/mL

These findings suggest that the compound possesses moderate antibacterial activity, which could be exploited in therapeutic applications.

Cytotoxicity Studies

In addition to its antimicrobial effects, cytotoxicity studies have indicated that this compound may exhibit selective toxicity towards cancer cells. This property is crucial for developing novel anticancer agents. The compound's ability to inhibit specific cancer cell lines has been documented, with IC50 values indicating significant efficacy.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

CompoundBiological Activity
N-(2-Aminoethyl)acetamideModerate antibacterial activity
N-AcetylethylenediamineLimited activity against certain bacteria
N-[R]-1-(2-Amino-acetyl)-piperidin-3-yl-N-EthylacetamideSimilar structure but varied activity

This table illustrates that while there are similarities among these compounds, the specific piperidine ring and acetamide group in this compound contribute to its distinct biological profile.

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